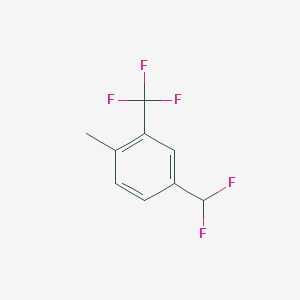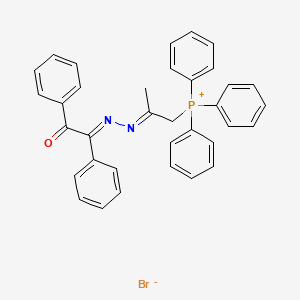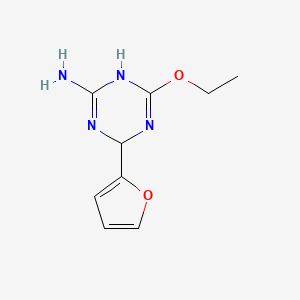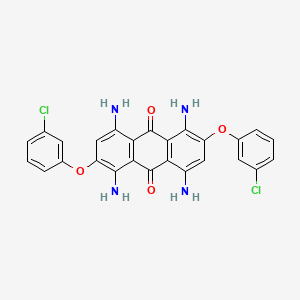
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate typically involves the protection of an amino acid with the Fmoc group. One common method is the Arndt-Eistert protocol, which starts from commercially available N-((9H-fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale peptide synthesis techniques. The Fmoc group is introduced to the amino acid under controlled conditions, ensuring high purity and yield. The process may involve the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions:
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are often used in peptide coupling reactions.
Major Products
The major products formed from these reactions are peptides and other complex organic molecules, which are synthesized by sequentially adding amino acids to the growing peptide chain .
Aplicaciones Científicas De Investigación
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes
Mecanismo De Acción
The mechanism of action of Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during peptide bond formation. Once the desired peptide sequence is synthesized, the Fmoc group can be selectively removed, allowing for further modifications or functionalization of the peptide.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids: Commonly used in the synthesis of enantiomerically pure β-amino acids.
Uniqueness
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate is unique due to its specific structure, which provides stability and reactivity in peptide synthesis. The presence of the Fmoc group allows for selective protection and deprotection, making it a valuable tool in the synthesis of complex peptides and organic molecules .
Propiedades
Fórmula molecular |
C22H25NO4 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
ethyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H25NO4/c1-4-26-20(24)22(2,3)14-23-21(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,4,13-14H2,1-3H3,(H,23,25) |
Clave InChI |
YJZPTFDGVMYYEH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)




![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)

![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)



